molecular formula H4IrO4-4 B12653771 Einecs 260-732-3 CAS No. 57425-17-9

Einecs 260-732-3

Cat. No.: B12653771
CAS No.: 57425-17-9
M. Wt: 260.25 g/mol
InChI Key: UOYXEZMXOVJLIH-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired diacrylate ester.

Industrial Production Methods

In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction mixture is continuously stirred and maintained at an optimal temperature to maximize yield. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dipropylene glycol diacrylate undergoes several types of chemical reactions, including:

    Polymerization: When exposed to ultraviolet light or electron beams, dipropylene glycol diacrylate undergoes polymerization to form cross-linked polymers.

    Esterification: As mentioned earlier, dipropylene glycol diacrylate is formed through the esterification of dipropylene glycol with acrylic acid.

    Hydrolysis: In the presence of water and an acid or base catalyst, dipropylene glycol diacrylate can undergo hydrolysis to yield dipropylene glycol and acrylic acid.

Common Reagents and Conditions

    Polymerization: Ultraviolet light or electron beams are used to initiate the polymerization process.

    Esterification: Sulfuric acid is commonly used as a catalyst for the esterification reaction.

    Hydrolysis: Acidic or basic conditions are required for the hydrolysis of dipropylene glycol diacrylate.

Major Products Formed

    Polymerization: Cross-linked polymers are the major products formed during the polymerization of dipropylene glycol diacrylate.

    Esterification: Dipropylene glycol diacrylate is the primary product of the esterification reaction.

    Hydrolysis: Dipropylene glycol and acrylic acid are the major products formed during the hydrolysis of dipropylene glycol diacrylate.

Scientific Research Applications

Dipropylene glycol diacrylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.

    Biology: Dipropylene glycol diacrylate is used in the development of biomaterials and hydrogels for tissue engineering and drug delivery systems.

    Medicine: It is utilized in the formulation of dental materials, such as dental composites and adhesives.

    Industry: Dipropylene glycol diacrylate is employed in the production of coatings, inks, and adhesives due to its excellent cross-linking properties.

Mechanism of Action

The mechanism of action of dipropylene glycol diacrylate primarily involves its ability to undergo polymerization when exposed to ultraviolet light or electron beams. This process leads to the formation of cross-linked polymers, which exhibit enhanced mechanical and chemical properties. The molecular targets and pathways involved in this process include the activation of the acrylate groups, which then form covalent bonds with other monomers or oligomers to create a three-dimensional network.

Comparison with Similar Compounds

Dipropylene glycol diacrylate can be compared with other similar compounds, such as:

    Ethylene glycol diacrylate: Similar to dipropylene glycol diacrylate, ethylene glycol diacrylate is used as a cross-linking agent in the production of polymers. it has a lower molecular weight and different mechanical properties.

    Triethylene glycol diacrylate: This compound has a higher molecular weight compared to dipropylene glycol diacrylate and is used in applications requiring more flexible polymers.

    Butanediol diacrylate: Butanediol diacrylate is another cross-linking agent with different mechanical and chemical properties compared to dipropylene glycol diacrylate.

Dipropylene glycol diacrylate is unique due to its specific balance of molecular weight, reactivity, and mechanical properties, making it suitable for a wide range of applications in various fields .

Properties

CAS No.

57425-17-9

Molecular Formula

H4IrO4-4

Molecular Weight

260.25 g/mol

IUPAC Name

iridium;tetrahydroxide

InChI

InChI=1S/Ir.4H2O/h;4*1H2/p-4

InChI Key

UOYXEZMXOVJLIH-UHFFFAOYSA-J

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[Ir]

Origin of Product

United States

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